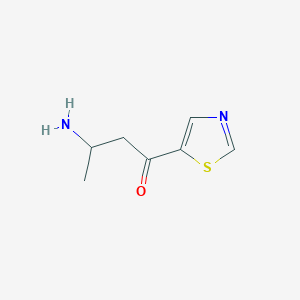
4-Ethenyl-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenyl-3-nitrobenzaldehyde is an organic compound characterized by the presence of an ethenyl group and a nitro group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-nitrobenzaldehyde typically involves the nitration of 4-ethenylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-ethenyl-3-aminobenzaldehyde.
Substitution: The ethenyl group can participate in electrophilic substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-Ethenyl-3-nitrobenzoic acid.
Reduction: 4-Ethenyl-3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethenyl-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Ethenyl-3-nitrobenzaldehyde exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-3-nitrobenzaldehyde: Similar structure but with an ethyl group instead of an ethenyl group.
4-Hydroxy-3-nitrobenzaldehyde: Contains a hydroxy group instead of an ethenyl group.
4-Methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of an ethenyl group.
Uniqueness
4-Ethenyl-3-nitrobenzaldehyde is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-ethenyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h2-6H,1H2 |
InChI Key |
LUMKJUFDWDAFMF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



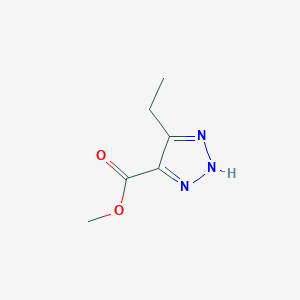
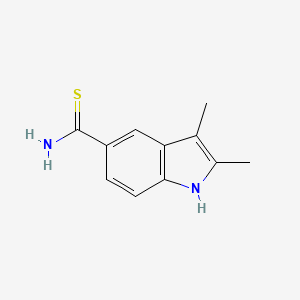

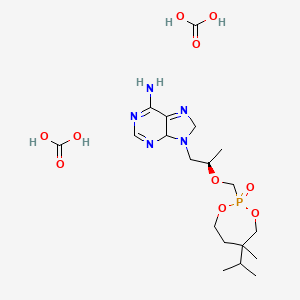


![1-[(Dimethyl-1,3-thiazol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15253365.png)

![1-[(tert-Butoxy)carbonyl]-5-(morpholin-4-yl)piperidine-3-carboxylic acid](/img/structure/B15253386.png)
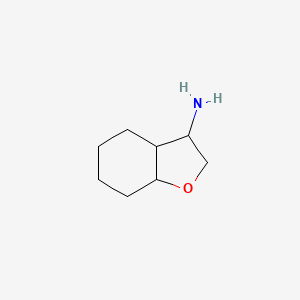
![4-[(Benzyloxy)methyl]-4-(bromomethyl)oxane](/img/structure/B15253392.png)
